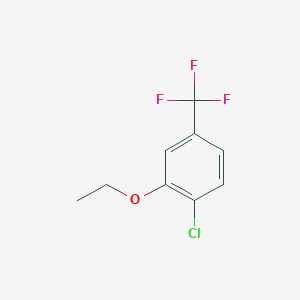

1-chloro-2-ethoxy-4-(trifluoromethyl)benzene

Description

Molecular Geometry and Bonding Analysis

The molecular structure of 1-chloro-2-ethoxy-4-(trifluoromethyl)benzene consists of a benzene ring substituted at the 1-, 2-, and 4-positions with chlorine, ethoxy, and trifluoromethyl groups, respectively. The central benzene ring adopts a planar geometry, with bond lengths and angles consistent with aromatic systems. Key geometric parameters include:

- C–Cl bond length : 1.726 Å, characteristic of a single covalent bond between carbon and chlorine.

- C–O bond in ethoxy group : 1.373–1.388 Å, typical for ether linkages.

- C–CF₃ bond : 1.488 Å, reflecting the electron-withdrawing nature of the trifluoromethyl group.

The trifluoromethyl group exhibits a trigonal pyramidal geometry, with F–C–F bond angles averaging 109.5°. Steric effects between the bulky trifluoromethyl and ethoxy groups induce slight distortions in the benzene ring’s planarity, as evidenced by torsional angles of 2.3–4.7° between substituents.

| Bond/Angle | Value | Source |

|---|---|---|

| C1–Cl1 | 1.726 Å | |

| C–O (ethoxy) | 1.373–1.388 Å | |

| C–CF₃ | 1.488 Å | |

| F–C–F (CF₃) | 109.5° |

Properties

IUPAC Name |

1-chloro-2-ethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c1-2-14-8-5-6(9(11,12)13)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLMXPCCKYZLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-ethoxy-4-(trifluoromethyl)benzene typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzotrifluoride.

Ethoxylation: The ethoxylation process involves the introduction of an ethoxy group to the benzene ring. This can be achieved through a nucleophilic aromatic substitution reaction where 4-chlorobenzotrifluoride is reacted with sodium ethoxide in an appropriate solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-ethoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium ethoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

Substitution: Derivatives with different substituents replacing the chlorine atom.

Oxidation: 4-Chloro-3-ethoxybenzaldehyde, 4-Chloro-3-ethoxybenzoic acid.

Reduction: 4-Chloro-3-ethoxybenzyl alcohol.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- Intermediate in Chemical Reactions : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring .

- Precursor for Agrochemicals : It is utilized in the development of agrochemicals, where its properties can be exploited to create more effective pesticides and herbicides .

-

Biological Studies :

- Enzyme-Substrate Interaction Studies : Researchers use this compound to investigate enzyme kinetics and metabolic pathways due to its ability to mimic certain biological substrates .

- Pharmaceutical Development : It acts as a precursor in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways or diseases .

-

Industrial Applications :

- Solvent and Coating Agent : The compound is employed as a solvent in various industrial applications, including coatings, inks, and toners. Its chemical stability makes it suitable for use in products requiring resistance to degradation .

- Environmental Monitoring : Studies have assessed exposure levels to this compound in occupational settings, highlighting its relevance in industrial hygiene and safety assessments .

Case Study 1: Synthesis of Trifluoromethylated Compounds

In a study focused on synthesizing trifluoromethylated compounds, this compound was used as a key intermediate. The research demonstrated how modifying the chloro group could lead to diverse derivatives with potential applications in pharmaceuticals and agrochemicals.

Case Study 2: Environmental Impact Assessment

An evaluation was conducted to assess the environmental impact of this compound. The study investigated its persistence in soil and water systems, providing insights into its biodegradability and potential ecological risks associated with its use as an industrial solvent.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in diverse chemical pathways, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

1-Chloro-4-(trifluoromethyl)benzene

- Structure : Lacks the ethoxy group at the ortho position.

- Properties : Reduced steric hindrance compared to the ethoxy-substituted analog.

- Applications : Widely used as a solvent (e.g., Oxsol 100) and intermediate for agrochemicals. Its higher volatility (boiling point: 139.3°C) makes it less suitable for high-temperature reactions compared to ethoxy-substituted derivatives .

1-Chloro-2-nitro-4-(trifluoromethyl)benzene

- Structure: Nitro (-NO₂) group replaces ethoxy (-OCH₂CH₃).

- Reactivity : The nitro group enhances electrophilicity, facilitating SNAr reactions. Used in indole synthesis via zinc chloride-mediated coupling .

- Drawbacks : Nitro derivatives are often mutagenic, limiting their use in pharmaceutical applications.

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

- Structure : Fluorine replaces chlorine; nitro group at ortho.

- Applications : Superior derivatization reagent for polyamines in food samples due to higher precision and accuracy compared to chloro analogs .

Functional Group Variations

1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene

1-Chloro-2-((trifluoromethyl)sulfonyl)benzene

- Structure : Sulfonyl (-SO₂CF₃) replaces ethoxy.

- Applications : Demonstrated potent CD73 inhibitory activity (pIC₅₀ > 7.5), outperforming ethoxy derivatives in drug design .

Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | Key Applications |

|---|---|---|---|

| This compound | 234.6 | Not reported | Pharmaceutical intermediates, derivatization |

| 1-Chloro-4-(trifluoromethyl)benzene | 196.6 | 139.3 | Solvent, agrochemical synthesis |

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 241.5 | Not reported | Indole synthesis |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 225.1 | Not reported | Polyamine derivatization in food |

Biological Activity

1-Chloro-2-ethoxy-4-(trifluoromethyl)benzene, a compound with notable structural features, has garnered attention in various biological studies. The trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a subject of interest in pharmacological research. This article reviews the biological activities associated with this compound, including its antibacterial, anti-inflammatory, and cytotoxic properties.

Chemical Structure and Properties

The molecular formula for this compound is C10H10ClF3O. Its structure includes:

- A chlorine atom at the 1-position,

- An ethoxy group at the 2-position,

- A trifluoromethyl group at the 4-position.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, derivatives of benzene with trifluoromethyl groups have shown effectiveness against various bacterial strains such as E. faecalis and P. aeruginosa.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |

|---|---|---|

| This compound | TBD | E. faecalis, P. aeruginosa |

The antibacterial efficacy can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances binding affinity to bacterial enzymes.

Cytotoxicity and Cell Viability

Studies on structural analogs indicate that compounds with similar functionalities can induce cytotoxic effects in cancer cell lines. For instance, certain derivatives have shown IC50 values suggesting effective inhibition of cancer cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Related Compound | 225 µM | MCF-7 (breast cancer) |

This suggests a potential for further investigation into the cytotoxic effects of this compound on various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

- Antibacterial Efficacy : A study demonstrated that similar trifluoromethyl-substituted benzene derivatives had significant antibacterial activity against multiple strains, indicating a potential pathway for developing new antibiotics.

- Anti-inflammatory Mechanisms : Research highlighted that certain derivatives effectively inhibited inflammatory markers in vitro, suggesting that modifications to the benzene ring could enhance therapeutic efficacy.

- Cytotoxic Studies : Investigations into related compounds revealed their potential as anticancer agents, warranting further exploration into how structural variations influence biological activity.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-chloro-2-ethoxy-4-(trifluoromethyl)benzene?

- Methodological Approach :

- Begin with a chlorinated benzene derivative (e.g., 1-chloro-4-(trifluoromethyl)benzene) and introduce the ethoxy group via nucleophilic aromatic substitution (NAS). Use alkoxylation reagents like sodium ethoxide under controlled heating (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO).

- Alternatively, employ Ullmann coupling with a copper catalyst to attach the ethoxy group to the aromatic ring. Monitor reaction progress using TLC or GC-MS for intermediate verification .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts like dehalogenation or over-alkylation.

Q. How can purity and structural integrity be confirmed for this compound?

- Analytical Techniques :

- GC-MS : Quantify purity and detect volatile impurities.

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., integration ratios for ethoxy protons at δ 1.2–1.4 ppm and trifluoromethyl groups at δ -60 to -65 ppm in -NMR).

- Elemental Analysis : Validate empirical formula consistency (CHClFO) .

Q. What safety protocols are critical during handling?

- Preventive Measures :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility and inhalation hazards.

- Store in airtight containers away from oxidizers or heat sources.

Advanced Research Questions

Q. How do steric and electronic effects influence electrophilic substitution in this compound?

- Mechanistic Insights :

- The electron-withdrawing trifluoromethyl (-CF) and chloro (-Cl) groups direct electrophiles (e.g., nitration, sulfonation) to the meta position relative to the -CF group.

- The ethoxy (-OCHCH) group, an electron donor via resonance, competes for ortho/para positioning. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

- Experimental Validation : Perform competitive reactions with varying electrophiles (e.g., HNO vs. SO) and analyze products via HPLC or -NMR.

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

- Troubleshooting Framework :

- Catalyst Screening : Compare palladium, copper, or iron catalysts for cross-coupling efficiency.

- Solvent Effects : Test polar vs. non-polar solvents to stabilize intermediates or transition states.

- In Situ Monitoring : Use IR spectroscopy to track reaction kinetics and identify side reactions (e.g., hydrolysis of -CF groups) .

Q. How can computational methods predict environmental persistence or toxicity?

- Computational Tools :

- QSPR Models : Correlate molecular descriptors (logP, HOMO-LUMO gaps) with biodegradability using software like EPI Suite.

- Docking Studies : Screen for interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.